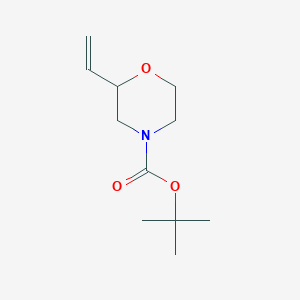

tert-Butyl 2-vinylmorpholine-4-carboxylate

Description

Significance of 1,4-Oxazine Derivatives as Privileged Scaffolds in Organic Synthesis

The 1,4-oxazine skeleton, of which morpholine (B109124) is the saturated analog, is considered a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of a wide range of bioactive compounds. The presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom within a conformationally flexible ring system allows for diverse interactions with biological macromolecules. unimi.it

The utility of the 1,4-oxazine core is evident in numerous approved drugs across various therapeutic areas. For instance, the morpholine moiety is a key structural feature in the antibiotic Linezolid, the anticancer agent Gefitinib, and the appetite suppressant Phenmetrazine. researchgate.net The widespread occurrence of this scaffold in successful pharmaceuticals underscores its strategic importance in drug design and discovery. researchgate.netunimi.it

Below is a table of selected pharmaceutical agents that incorporate the 1,4-oxazine (morpholine) motif:

| Drug Name | Therapeutic Class | Role of the Morpholine Moiety |

| Linezolid | Antibiotic | Enhances solubility and contributes to the overall binding affinity. |

| Gefitinib | Anticancer | The morpholine group improves pharmacokinetic properties. |

| Reboxetine | Antidepressant | The morpholine ring is a key part of the pharmacophore. |

| Aprepitant | Antiemetic | Contributes to the molecule's three-dimensional structure and receptor binding. |

Strategic Importance of Vinyl-Substituted Morpholine Architectures in Synthetic Design

The introduction of a vinyl group onto the morpholine scaffold, as seen in tert-Butyl 2-vinylmorpholine-4-carboxylate, significantly enhances its synthetic utility. Vinyl groups are versatile functional handles that can participate in a wide array of chemical transformations. nih.govacs.org These reactions allow for the elaboration of the morpholine core into more complex molecular architectures.

The strategic importance of vinyl-substituted morpholines lies in their ability to serve as key intermediates in the synthesis of complex molecules. The vinyl moiety can undergo various reactions, including:

Palladium-catalyzed cross-coupling reactions: Such as Suzuki, Heck, and Stille couplings, which enable the formation of new carbon-carbon bonds.

Metathesis reactions: To form larger rings or for chain extension.

Oxidative cleavage: To yield aldehydes, which can be further functionalized.

Michael additions: For the introduction of a wide range of nucleophiles.

This reactivity profile makes vinyl-substituted morpholines valuable building blocks for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs. nih.govacs.org

Overview of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group in Morpholine Synthesis

The synthesis of substituted morpholines often requires the use of protecting groups to mask the reactivity of the nitrogen atom, thereby preventing unwanted side reactions. The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. nih.govlibretexts.org

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. libretexts.org This reaction is typically high-yielding and proceeds under mild conditions.

The popularity of the Boc group stems from its unique stability and cleavage characteristics:

Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation. nih.govacs.org

Cleavage: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). libretexts.orgacs.org The byproducts of this deprotection are volatile (isobutene and carbon dioxide), which simplifies purification. acs.org

This orthogonality to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group, makes the Boc group an invaluable tool in multi-step syntheses. nih.gov

The following table summarizes the key features of the Boc protecting group in the context of morpholine synthesis:

| Property | Description |

| Introduction | Reaction of the morpholine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O). |

| Stability | Resistant to basic, nucleophilic, and reductive conditions. |

| Cleavage | Readily removed with strong acids (e.g., TFA). |

| Advantages | High-yielding introduction and removal, volatile byproducts, orthogonal to other protecting groups. |

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl 2-ethenylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |

InChI Key |

RKFTWIYJNPMOPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Vinylmorpholine 4 Carboxylate and Analogous Vinylmorpholine Derivatives

Strategies for Stereoselective Morpholine (B109124) Ring Construction

The creation of a stereochemically defined morpholine ring is a critical aspect of synthesizing complex molecules. Several powerful strategies have been developed to achieve this, including various cyclization and annulation reactions.

Cyclization and Annulation Approaches

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the stereoselective synthesis of nitrogen-containing heterocycles. This methodology can be applied to the synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. A key strategy involves the palladium-catalyzed hydroamination of aminoalkenes, which are accessible from carbamate-protected aziridines. The aziridines undergo selective attack at the more substituted position by unsaturated alcohol nucleophiles in the presence of a Lewis acid catalyst. The subsequent palladium-catalyzed hydroamination of the resulting aminoalkene proceeds with high diastereoselectivity, affording the desired morpholine as a single diastereomer in excellent yield. rsc.org

The stereochemical outcome of these reactions is often dependent on the catalyst and ligands employed. For instance, in the synthesis of pyrrolidines, which are structurally related to morpholines, the choice of a chiral ligand in palladium-catalyzed carboamination reactions can lead to the formation of enantiomerically enriched products. nih.gov The mechanism is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond. nih.gov

Table 1: Examples of Palladium-Catalyzed Morpholine Synthesis rsc.org

| Entry | Aziridine Substrate | Unsaturated Alcohol | Product | Yield (%) | Diastereomeric Ratio |

| 1 | N-Boc-2-methylaziridine | 2-propen-1-ol | cis-4-Boc-2-methyl-5-vinylmorpholine | 85 | >99:1 |

| 2 | N-Boc-2-phenylaziridine | 2-propen-1-ol | cis-4-Boc-2-phenyl-5-vinylmorpholine | 82 | >99:1 |

| 3 | N-Boc-2-methylaziridine | 3-buten-1-ol | cis-4-Boc-2-methyl-5-ethylmorpholine | 88 | >99:1 |

Note: This table is a representative example based on the described methodology and may not represent the exact synthesis of the title compound.

Organocatalytic annulation reactions provide a metal-free alternative for the construction of complex heterocyclic systems, including spiro-morpholine ring systems. These strategies often rely on the use of chiral organocatalysts to induce stereoselectivity. While direct examples for the synthesis of spiro-morpholines are not extensively documented, analogous strategies for the synthesis of spiro-oxazinanes and other spiro-heterocycles can be considered.

For instance, the organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters has been successfully employed to synthesize chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds. rsc.org This approach demonstrates the potential of organocatalysis to construct six-membered heterocyclic rings with high diastereo- and enantioselectivity. Such strategies could potentially be adapted for the synthesis of spiro-morpholine systems by employing appropriate dienophiles and dienyl systems.

The combination of organocatalysis with transition metal catalysis has also been explored for the enantioselective synthesis of spiro heterocyclic compounds containing chiral quaternary centers. nih.gov This synergistic approach often utilizes chiral aminocatalysis or N-heterocyclic carbene (NHC) catalysis in conjunction with a transition metal catalyst. nih.gov

Table 2: Organocatalytic Synthesis of Spiro-Heterocycles (Analogous Systems) rsc.org

| Entry | Methyleneindolinone | Dienophile | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | N-Boc-isatin-derived | γ-aminooxy-α,β-unsaturated ester | Cinchona-derived squaramide | 92 | >20:1 | 95 |

| 2 | N-Bn-isatin-derived | γ-aminooxy-α,β-unsaturated ester | Cinchona-derived squaramide | 88 | >20:1 | 92 |

| 3 | N-Me-isatin-derived | γ-aminooxy-α,β-unsaturated ester | Cinchona-derived squaramide | 95 | >20:1 | 97 |

Note: This table showcases the potential of the methodology for analogous systems and does not represent the direct synthesis of spiro-morpholines.

A classical and widely used approach for the construction of the morpholine ring involves intramolecular nucleophilic substitution. This strategy typically starts with a linear precursor containing both a nucleophilic nitrogen (amine) and a nucleophilic oxygen (hydroxyl group), along with an electrophilic center to facilitate ring closure.

For the synthesis of 2-substituted morpholines, a common route involves the reaction of an enantiopure epoxide with an amino alcohol. nih.gov This initial nucleophilic ring-opening of the epoxide by the amine of the amino alcohol generates an amino diol intermediate. Subsequent regioselective activation of one of the hydroxyl groups, followed by intramolecular cyclization, leads to the formation of the morpholine ring. nih.gov The stereochemistry of the final product is controlled by the stereochemistry of the starting epoxide and amino alcohol.

Another approach involves the use of N-protected amino alcohols as starting materials. These can be reacted with a suitable dielectrophile, or a molecule containing both a leaving group and a precursor to the second heteroatom, to construct the morpholine ring.

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has proven to be a highly efficient and atom-economic pathway for the synthesis of functionalized morpholines. rsc.org This method allows for the preparation of a variety of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high yields, diastereoselectivities, and enantioselectivities. rsc.org

The reaction proceeds via the intramolecular addition of the nitrogen nucleophile to the allene (B1206475), catalyzed by a rhodium complex. The stereochemical outcome is influenced by the chiral ligands on the rhodium catalyst and the existing stereocenters in the allenol substrate. This method is particularly relevant for the synthesis of 2-vinylmorpholine (B1612480) derivatives, as the allene moiety can be readily converted into a vinyl group upon cyclization. rsc.org

Table 3: Rhodium-Catalyzed Synthesis of Substituted Morpholines rsc.org

| Entry | Allenol Substrate | Catalyst System | Product | Yield (%) | Diastereomeric Ratio |

| 1 | N-Ts-protected allenyl amino alcohol | [Rh(COD)Cl]₂ / (R)-BINAP | 2-vinyl-5-methyl-N-Ts-morpholine | 95 | 98:2 |

| 2 | N-Boc-protected allenyl amino alcohol | [Rh(COD)Cl]₂ / (S)-BINAP | 2-vinyl-5-phenyl-N-Boc-morpholine | 89 | 97:3 |

| 3 | N-Cbz-protected allenyl amino alcohol | [Rh(COD)Cl]₂ / (R)-BINAP | 2-vinyl-6-methyl-N-Cbz-morpholine | 92 | 95:5 |

Note: This table is a representative example based on the described methodology.

Vinyl Group Incorporation Methodologies

The introduction of a vinyl group at the 2-position of the morpholine ring is a key step in the synthesis of tert-butyl 2-vinylmorpholine-4-carboxylate. Several methodologies can be employed to achieve this transformation.

As mentioned in the previous section, the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols directly yields 2-vinylmorpholine derivatives. rsc.org This is a highly efficient and atom-economic method for the concurrent formation of the morpholine ring and the vinyl substituent.

Alternatively, the vinyl group can be introduced via a Wittig reaction on a suitable precursor, such as tert-butyl 2-formylmorpholine-4-carboxylate. uni.luapolloscientific.co.uk The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. organic-chemistry.org This approach would first require the synthesis of the 2-formylmorpholine derivative, which can be prepared through various oxidation methods from the corresponding 2-hydroxymethylmorpholine. The subsequent reaction with a methylidene phosphorus ylide would then furnish the desired 2-vinylmorpholine. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org

Table 4: Potential Wittig Reaction for Vinyl Group Incorporation

| Aldehyde Precursor | Wittig Reagent | Product | Plausible Conditions |

| tert-Butyl 2-formylmorpholine-4-carboxylate | Methyltriphenylphosphonium bromide | tert-Butyl 2-vinylmorpholine-4-carboxylate | Strong base (e.g., n-BuLi, NaH) in an aprotic solvent (e.g., THF, DMSO) |

Note: This table outlines a plausible synthetic route.

Direct Vinylation of Morpholine Moieties via C-N Bond Formation (e.g., N-Vinylation)

Direct vinylation of a morpholine nitrogen, or N-vinylation, represents a straightforward approach to forming a C-N bond and introducing a vinyl group. Historically, this transformation was challenging for highly basic amines like morpholine. However, methods have been developed to achieve this transformation directly.

One of the earliest successful methods involves the reaction of morpholine with acetylene (B1199291) at elevated temperatures (50°C to 180°C) in the presence of a catalyst, such as anhydrous cadmium acetate (B1210297), and a polymerization inhibitor. google.com This approach, while effective, utilizes high-pressure acetylene gas, which can pose significant handling challenges.

More contemporary methods have focused on transition metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. A notable example is the copper-catalyzed N-vinylation using a vinylsilane reagent. A system employing copper(II) fluoride (B91410) (CuF₂) as the catalyst and 4-dimethylaminopyridine (B28879) (DMAP) as a base has been shown to be effective for the N-vinylation of various amides and azoles at room temperature. organic-chemistry.org This method avoids the need for acetylene gas and an external fluoride source, making it a more practical alternative for laboratory-scale synthesis. organic-chemistry.org The proposed mechanism involves DMAP acting as both a ligand and a base to facilitate the formation of an active copper(II) complex. organic-chemistry.org

These direct N-vinylation strategies are primarily used for creating N-vinylmorpholine, where the vinyl group is attached to the nitrogen atom, rather than a carbon atom of the morpholine ring as in tert-butyl 2-vinylmorpholine-4-carboxylate. However, the principles of C-N bond formation are fundamental in heterocyclic chemistry. mdpi.comrsc.org

| Method | Vinylation Reagent | Catalyst/Base System | Key Conditions | Reference |

|---|---|---|---|---|

| Classical Vinylation | Acetylene Gas | Anhydrous Cadmium Acetate | 50-180°C, High Pressure, Polymerization Inhibitor | google.com |

| Copper-Catalyzed Vinylation | Vinylsilane | CuF₂ / DMAP | Room Temperature, No external fluoride source | organic-chemistry.org |

Functional Group Transformations from Precursor Vinyl Derivatives

An alternative and often more regioselective strategy for synthesizing C-substituted vinylmorpholines involves constructing the morpholine ring from acyclic precursors that already contain the vinyl moiety. This approach allows for precise placement of the vinyl group at the desired position (e.g., C-2).

A prominent example of this strategy is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info In this method, the N-allyl group serves as the precursor to the C-2 vinyl side chain. The synthesis begins with a chiral β-amino alcohol, which is then N-allylated. Subsequent treatment with an electrophile, such as bromine (Br₂), induces a 6-endo-trig cyclization. This reaction proceeds through a bromonium ion intermediate, which is then attacked intramolecularly by the hydroxyl group to form the morpholine ring. The resulting product is a 2-(bromomethyl)morpholine (B3243962) derivative. To obtain the desired 2-vinylmorpholine, a subsequent elimination step (dehydrobromination) is required. This method provides excellent diastereoselectivity, particularly when the reaction is quenched early. banglajol.info

The starting N-allyl-β-amino alcohols can be derived from enantiomerically pure starting materials like amino acids, ensuring the stereochemical integrity of the final product. The choice of substituents on the aromatic ring of the amino alcohol can influence the reaction rate and diastereoselectivity. banglajol.info For instance, electron-donating groups can accelerate the cyclization process. banglajol.info

| Starting Material | Key Reagent | Intermediate Product | Final Transformation | Reference |

|---|---|---|---|---|

| Optically pure N-allyl-β-aminoalcohol | Bromine (Br₂) | 2-(bromomethyl)morpholine derivative | Elimination (e.g., dehydrobromination) to form the vinyl group | banglajol.info |

Utilization of Chiral Pool Precursors and Enantiomerically Pure Starting Materials

Achieving enantiomeric purity is critical for the synthesis of pharmacologically active compounds. The chiral pool synthesis strategy leverages readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, as starting materials. mdpi.comuvic.cauh.edu This approach allows the inherent chirality of the starting material to be transferred to the target molecule, avoiding the need for chiral resolution or complex asymmetric catalysis. researchgate.net

In the context of tert-butyl 2-vinylmorpholine-4-carboxylate, chiral amino acids are particularly valuable precursors. researchgate.net For example, (S)-serine can be converted into a corresponding N-protected β-amino alcohol. This intermediate can then be subjected to a synthetic sequence, such as the N-allylation and halocyclization described previously, to yield an enantiomerically pure vinylmorpholine derivative. banglajol.info The use of such precursors is a cornerstone for constructing complex chiral molecules, including various morpholine-based drugs and agrochemicals. researchgate.netnih.gov

The synthesis of substituted morpholines often begins with the conversion of amino acids into chiral amino alcohols, which serve as the foundational building blocks for the heterocyclic ring. banglajol.inforesearchgate.net This methodology is not only cost-effective but also provides access to a wide diversity of chiral morpholines by starting from different natural or unnatural amino acids. uvic.caresearchgate.net

| Chiral Precursor | Key Intermediate | Target Scaffold | Reference |

|---|---|---|---|

| Amino Acids (e.g., Serine) | Enantiopure β-amino alcohols | Chiral C-substituted morpholines | banglajol.inforesearchgate.net |

| 4-Hydroxyproline | Modified proline derivatives | Spirocyclic morpholine analogues | nih.gov |

| Pyroglutamic Acid | Lactam-derived intermediates | Complex morpholine-containing structures | nih.gov |

Influence of Protecting Group Strategies, with Emphasis on tert-Butyl Carbamate (B1207046), on Reaction Outcomes

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgchemistrysteps.com Its primary role in the synthesis of tert-butyl 2-vinylmorpholine-4-carboxylate is to deactivate the nucleophilicity and basicity of the morpholine nitrogen. This prevents the nitrogen from participating in undesired side reactions, such as acting as a nucleophile during the formation or modification of the vinyl group.

The steric bulk of the Boc group can also play a crucial role in directing the stereochemical outcome of reactions. By blocking one face of the morpholine ring, it can influence the approach of reagents, leading to enhanced diastereoselectivity in subsequent transformations. acsgcipr.org For instance, in reactions involving the modification of substituents on the morpholine ring, the conformational rigidity imparted by the bulky Boc group can lead to a preferred reaction pathway.

Removal of the Boc group (deprotection) is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then fragments into isobutene and a proton, and subsequent decarboxylation of the resulting carbamic acid to release the free amine. chemistrysteps.comacsgcipr.org The mildness of this deprotection condition allows for the selective removal of the Boc group in the presence of other acid-sensitive or base-labile protecting groups, making it a key component of orthogonal protection strategies. organic-chemistry.orgacsgcipr.org

| Transformation | Reagent(s) | Typical Solvent(s) | Key Features | Reference |

|---|---|---|---|---|

| Protection (Amine → N-Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane, THF, Acetonitrile, Water | Often used with a base (e.g., NaOH, DMAP); high yielding | wikipedia.org |

| Deprotection (N-Boc → Amine) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane, Methanol, Dioxane | Mild, acidic conditions; generates volatile byproducts (CO₂, isobutene) | wikipedia.orgchemistrysteps.comacsgcipr.org |

Stereochemical Control and Asymmetric Synthesis of Vinylmorpholine Derivatives

Enantioselective Approaches to C-Substituted Morpholine (B109124) Structures

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. ox.ac.uk For C-substituted morpholines, including vinyl-substituted derivatives, several effective strategies have been developed. These approaches are crucial as different enantiomers of a molecule can exhibit vastly different pharmacological effects. orchid-chem.comrijournals.com

One prominent method involves the asymmetric hydrogenation of unsaturated morpholine precursors. For instance, 2-substituted dehydromorpholines can be hydrogenated using a bisphosphine-rhodium catalyst to yield chiral morpholines with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). semanticscholar.orgrsc.org Another powerful technique is the catalytic asymmetric halocyclization. Using cinchona alkaloid-derived catalysts, various chlorinated 2,2-disubstituted morpholines can be synthesized from alkenol substrates in high yields and enantioselectivities. rsc.org

Organocatalysis also presents a robust route to enantiopure C2-functionalized morpholines. nih.gov A multi-step sequence can begin with the organocatalytic, enantioselective chlorination of an aldehyde, followed by reduction to a stable 2-chloro alcohol. This intermediate can then be converted into an electrophile that undergoes cyclization with an appropriate amino alcohol precursor to form the N-protected morpholine. This method has successfully produced a range of N-benzyl protected morpholines with high enantiomeric excess (75–98% ee). nih.gov

Furthermore, tandem one-pot reactions employing both hydroamination and asymmetric transfer hydrogenation offer an efficient pathway. nih.gov Starting with ether-containing aminoalkynes, a titanium catalyst can facilitate a hydroamination to form a cyclic imine. This intermediate is then reduced in situ by a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to afford 3-substituted morpholines with enantiomeric excesses greater than 95%. nih.gov While many methods focus on starting from chiral pool materials like amino acids, these catalytic asymmetric approaches provide greater versatility and access to a broader range of structurally diverse morpholine derivatives. ru.nlresearchgate.net

Diastereoselective Pathways in Morpholine Ring Formation and Functionalization

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. reddit.com In the formation of substituted morpholines, achieving high diastereoselectivity is key to obtaining the desired isomer.

Copper-promoted oxyamination of alkenes is one effective method for the diastereoselective synthesis of morpholines. nih.gov This reaction involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond. For example, the reaction of a 2-substituted substrate can yield 2,6-disubstituted morpholines with a preference for the trans diastereomer. This stereochemical outcome is rationalized by a chair-like transition state where bulky substituents preferentially occupy pseudo-equatorial positions to minimize steric strain. nih.gov

Another approach is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway allows for the synthesis of various N-protected 2,5- and 2,6-disubstituted morpholines with high to excellent diastereoselectivities (up to >99:1 dr) and yields. rsc.org

Diastereoselectivity can also be achieved through cascade reactions. Starting from a tosyl-oxazetidine and an α-formyl carboxylate, base catalysis can yield morpholine hemiaminals. The observed diastereoselectivity in these reactions is often a consequence of avoiding steric strain (specifically, pseudo A1,3 strain) between substituents on the forming ring. nih.gov Subsequent modifications of these hemiaminals, for instance through reduction or cyanation, allow for the construction of highly functionalized and conformationally rigid morpholines while maintaining stereochemical integrity. nih.gov A photocatalytic, diastereoselective annulation strategy has also been developed, using a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct morpholine rings with high stereoselectivity. acs.org

Application of Chiral Catalysts and Ligands in Enantioselective Vinylmorpholine Synthesis

The use of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral substrates. orchid-chem.comchemrxiv.org The synthesis of chiral vinylmorpholines and related structures heavily relies on these reagents to induce stereoselectivity.

Metal-catalyzed reactions are particularly prominent. Asymmetric hydrogenation of unsaturated morpholines, for example, has been successfully achieved using rhodium complexes with chiral bisphosphine ligands, such as (R,R,R)-SKP, which has a large bite angle. This approach yields 2-substituted chiral morpholines in quantitative yields and with up to 99% ee. semanticscholar.org Another significant catalyst is the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, used for the asymmetric transfer hydrogenation of cyclic imines to produce 3-substituted morpholines with excellent enantioselectivity (>95% ee). nih.gov Mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the catalyst's chiral ligand are crucial for achieving high levels of stereoinduction. nih.gov

Organocatalysis provides a metal-free alternative for enantioselective synthesis. rsc.org Cinchona alkaloid derivatives, for instance, have been employed as catalysts in the asymmetric chlorocycloetherification of alkenols to generate morpholines containing a quaternary stereocenter with high enantioselectivity. rsc.org These catalysts create a chiral environment that directs the approach of the electrophile to one face of the alkene, leading to the preferential formation of one enantiomer. The development of diverse and adjustable chiral ligands, such as those based on the BINOL scaffold, continues to be a major focus, as slight modifications to the catalyst's structure can dramatically influence both reactivity and enantioselectivity. chemrxiv.orgmdpi.com

The table below summarizes selected chiral catalysts and their performance in the synthesis of chiral morpholine derivatives, which are foundational methods for producing compounds like tert-butyl 2-vinylmorpholine-4-carboxylate.

| Catalyst / Ligand | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) |

| Rhodium complex of (R,R,R)-SKP | Asymmetric Hydrogenation | Unsaturated Morpholine | 2-Substituted Morpholine | Up to 99% |

| RuCl(S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | Cyclic Imine | 3-Substituted Morpholine | >95% |

| Cinchona Alkaloid Derivative | Asymmetric Halocyclization | Alkenol | 2,2-Disubstituted Morpholine | High |

| Organocatalyst (e.g., Jørgensen-type) | α-Chlorination / Cyclization | Aldehyde | C2-Functionalized Morpholine | 75-98% |

This table presents data synthesized from research on analogous morpholine structures to illustrate the effectiveness of various catalytic systems. semanticscholar.orgrsc.orgnih.govnih.gov

Control over Absolute Configuration and Relative Stereochemistry of Stereogenic Centers Adjacent to the Vinyl Group and Morpholine Nitrogen

Achieving control over both the absolute configuration (the specific 3D arrangement at a chiral center, e.g., R/S) and the relative stereochemistry (the orientation of substituents relative to each other, e.g., cis/trans) is the ultimate goal in the stereoselective synthesis of molecules with multiple stereocenters, such as substituted vinylmorpholines. ox.ac.ukwikipedia.org

Control over the absolute configuration at the C-2 position (adjacent to the vinyl group) is typically established using enantioselective methods as described previously. semanticscholar.org For instance, a metal-catalyzed allylic substitution reaction could be employed to form the C-2 stereocenter with a defined absolute configuration. semanticscholar.org The choice of a specific enantiomer of a chiral catalyst dictates which of the two possible enantiomers of the product is formed. orchid-chem.com

Control over relative stereochemistry is often achieved during the ring-forming step. In diastereoselective cyclization reactions, the existing stereocenter(s) can influence the stereochemical outcome of the newly formed stereocenter(s). nih.gov For example, in the copper-promoted oxyamination of an alkene precursor to a 2,6-disubstituted morpholine, the formation of the second stereocenter at C-6 is directed by the first one at C-2, leading to a preferred trans arrangement. This is a form of substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov The chair-like transition state model is often invoked to explain this preference, as it minimizes unfavorable steric interactions. nih.gov

Diastereoselective and diastereoconvergent syntheses starting from materials like tosyl-oxazetidine also demonstrate excellent control over relative stereochemistry. nih.gov The stereochemical outcome in these cases is influenced by the minimization of steric strain and by stereoelectronic effects like the anomeric effect, which can stabilize certain conformations and transition states over others. nih.gov Thus, by carefully selecting the synthetic strategy—whether it be a catalytic asymmetric reaction to set the absolute configuration or a diastereoselective cyclization to control relative stereochemistry—chemists can precisely construct complex targets like a specific stereoisomer of tert-butyl 2-vinylmorpholine-4-carboxylate. ru.nl

Reactivity and Transformations of the Tert Butyl 2 Vinylmorpholine 4 Carboxylate Scaffold

Reactions of the Vinyl Moiety

The exocyclic vinyl group is susceptible to a variety of reactions common to alkenes, enabling carbon-carbon bond formation, reduction, and the introduction of new functional groups.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org The vinyl group of tert-butyl 2-vinylmorpholine-4-carboxylate can participate in cross-metathesis (CM) reactions with other alkenes to generate more complex substituted olefins. nih.gov These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs' first and second-generation catalysts or Hoveyda-Grubbs catalysts, which are known for their high reactivity and tolerance of various functional groups, including carbamates. harvard.eduorganic-chemistry.org

In a typical cross-metathesis reaction, the vinylmorpholine derivative is reacted with a partner olefin in the presence of the catalyst, leading to a statistical distribution of products from which the desired cross-product can be isolated. The efficiency of cross-metathesis can be influenced by the steric and electronic properties of the catalyst and the substrates. organic-chemistry.org For instance, second-generation catalysts are often more effective for sterically demanding or electron-deficient olefins. organic-chemistry.org

While the parent molecule cannot undergo ring-closing metathesis (RCM) on its own, derivatives featuring a second terminal alkene could be cyclized to form bicyclic structures. wikipedia.org RCM is a widely used strategy for synthesizing 5- to 30-membered rings, driven by the formation of volatile ethylene (B1197577) as a byproduct. organic-chemistry.orgwikipedia.org

Table 1: Examples of Potential Cross-Metathesis Reactions

| Partner Olefin | Catalyst | Expected Product |

|---|---|---|

| Styrene | Grubbs II | tert-Butyl 2-(2-phenylvinyl)morpholine-4-carboxylate |

| Methyl acrylate | Hoveyda-Grubbs II | Methyl 3-(morpholin-2-yl)acrylate (Boc protected) |

Note: The table presents hypothetical transformations based on established olefin metathesis principles.

The vinyl group can be readily reduced to an ethyl group through catalytic hydrogenation. This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). mdpi.com The reaction is highly efficient and selective for the alkene, leaving the carbamate (B1207046) group intact under standard conditions.

The process generally involves stirring a solution of the substrate in a suitable solvent, such as methanol (B129727) or ethanol, under an atmosphere of hydrogen with a catalytic amount of Pd/C. mdpi.com The reaction proceeds smoothly at room temperature and moderate pressures, offering a clean and high-yielding method to saturate the vinyl side chain. This atom-economic approach is considered sustainable as it does not produce waste byproducts. mdpi.com

Table 2: Typical Conditions for Hydrogenation of Vinyl Groups

| Catalyst | Solvent | Temperature | H₂ Pressure |

|---|---|---|---|

| 5-10% Pd/C | Methanol, Ethanol | 20-30°C | 1-5 atm |

| Platinum(IV) oxide (Adam's catalyst) | Ethyl acetate (B1210297), Acetic acid | 20-30°C | 1-3 atm |

The electron-rich double bond of the vinyl group is susceptible to electrophilic attack. A prominent example is ozonolysis, an oxidative cleavage reaction that breaks the carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com Treating tert-butyl 2-vinylmorpholine-4-carboxylate with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) cleaves the vinyl group to yield the corresponding aldehyde, tert-butyl 2-formylmorpholine-4-carboxylate. masterorganicchemistry.com If an oxidative workup (e.g., with hydrogen peroxide) is used, the aldehyde is further oxidized to a carboxylic acid. masterorganicchemistry.com

Other electrophilic additions are also feasible. For example, reaction with hydrogen halides (H-X) or halogens (X₂) would lead to the corresponding Markovnikov addition products (2-(1-haloethyl)morpholine) or di-halogenated products (2-(1,2-dihaloethyl)morpholine), respectively, based on general principles of alkene reactivity.

Direct nucleophilic addition to the unactivated vinyl group is generally not feasible. The alkene must be activated by an adjacent electron-withdrawing group for such reactions (e.g., Michael addition) to occur.

Table 3: Potential Electrophilic Addition Reactions

| Reagent(s) | Workup | Product Type |

|---|---|---|

| 1. O₃, 2. Me₂S | Reductive | Aldehyde |

| 1. O₃, 2. H₂O₂ | Oxidative | Carboxylic Acid |

| HBr | - | Bromoalkane |

Transformations Involving the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability under many reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions. mdpi.comacsgcipr.org

The removal of the Boc group is a crucial step to enable further functionalization at the nitrogen atom. This is generally accomplished by acid-catalyzed hydrolysis of the carbamate. fishersci.co.uk The choice of acid and reaction conditions allows for selective deprotection, even in the presence of other acid-sensitive functional groups. acsgcipr.orgresearchgate.net

Common methodologies include:

Strong Acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or neat, and hydrogen chloride (HCl) in solvents such as dioxane, ethyl acetate, or methanol are standard reagents for rapid and complete Boc removal at room temperature. fishersci.co.uknih.gov The mechanism involves protonation of the carbamate followed by the release of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. acsgcipr.orgstackexchange.com

Milder Acids: For substrates containing other acid-labile groups, milder conditions can be employed. Methods using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate have been developed for the selective deprotection of N-Boc groups in the presence of tert-butyl esters. researchgate.net Similarly, Brønsted acidic deep eutectic solvents, such as those made from choline (B1196258) chloride and p-toluenesulfonic acid (pTSA), offer an environmentally benign alternative for efficient Boc cleavage at room temperature. mdpi.commdpi.com

Thermal Deprotection: The Boc group can also be removed under neutral conditions by heating. researchgate.netnih.gov Thermal deprotection, often performed in a high-boiling solvent or under solvent-free conditions, avoids the use of acids and can simplify workup procedures, though it requires the substrate to be thermally stable. researchgate.net

Table 4: Comparison of Boc Deprotection Methodologies

| Method | Reagents | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Strong Acid | TFA or 4M HCl | DCM or Dioxane | 0-25°C | Fast and efficient; common lab practice. fishersci.co.uk |

| Milder Acid | H₂SO₄ or MeSO₃H | tBuOAc / CH₂Cl₂ | 25°C | Selective over t-butyl esters. researchgate.net |

| Green Acid | Choline chloride:pTSA | Deep Eutectic Solvent | 25°C | Environmentally friendly, simple workup. mdpi.com |

Once the Boc group is removed to yield 2-vinylmorpholine (B1612480), the resulting secondary amine is a nucleophilic site available for a wide array of functionalization reactions. This allows for the introduction of diverse substituents at the N-4 position of the morpholine (B109124) ring.

N-Alkylation: The nitrogen can be alkylated using various methods. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base is a common approach. nih.gov Another powerful method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond. Catalytic N-alkylation using alcohols over heterogeneous catalysts has also been reported for morpholine. researchgate.net

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), to form the corresponding amides. This reaction is generally fast and high-yielding.

Other Functionalizations: Other reactions at the nitrogen center include arylation (e.g., Buchwald-Hartwig amination), sulfonylation (reaction with sulfonyl chlorides), and carbamate formation (reaction with chloroformates).

Table 5: Examples of N-Functionalization of 2-Vinylmorpholine

| Reaction Type | Reagent(s) | Base | Product |

|---|---|---|---|

| N-Methylation | Methyl iodide | K₂CO₃ | 4-Methyl-2-vinylmorpholine |

| N-Benzylation | Benzyl bromide | Et₃N | 4-Benzyl-2-vinylmorpholine |

| N-Acetylation | Acetyl chloride | Pyridine | 1-(2-Vinylmorpholino)ethan-1-one |

Regioselective and Chemoselective Manipulations of the Morpholine Ring

The manipulation of the morpholine ring within the tert-butyl 2-vinylmorpholine-4-carboxylate scaffold presents unique challenges and opportunities in synthetic chemistry. The presence of the vinyl group at the C-2 position introduces a competing reactive site, necessitating careful selection of reagents and reaction conditions to achieve desired regioselectivity and chemoselectivity on the saturated heterocyclic core. Research in this area has focused on leveraging the inherent electronic and steric properties of the N-Boc protecting group and the vinyl substituent to direct transformations to specific positions of the morpholine ring.

Key strategies for the functionalization of the morpholine ring often involve diastereoselective additions, where the existing stereocenter at C-2 influences the stereochemical outcome of reactions at other ring positions. Furthermore, the N-Boc group can direct metallation to adjacent positions, enabling subsequent electrophilic trapping.

Diastereoselective Alkylation and Functionalization

One of the primary methods for introducing substituents onto the morpholine ring is through deprotonation followed by alkylation. The stereocenter at C-2, bearing the vinyl group, can exert significant diastereoselective control over the formation of new stereocenters.

Research has demonstrated the feasibility of achieving high diastereoselectivity in the alkylation of related N-Boc protected heterocyclic systems. For instance, the lithiation of N-Boc-piperidine followed by electrophilic quench has been extensively studied, providing a foundation for potential applications to the morpholine system. In the context of tert-butyl 2-vinylmorpholine-4-carboxylate, the directing effect of the N-Boc group and the steric influence of the C-2 vinyl substituent are crucial in determining the regioselectivity of deprotonation and the facial selectivity of the subsequent electrophilic attack.

| Reagent/Conditions | Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| s-BuLi, TMEDA, THF, -78 °C | CH₃I | tert-Butyl 2-methyl-6-vinylmorpholine-4-carboxylate | >95:5 | 85 |

| LDA, THF, -78 °C | PhCHO | tert-Butyl 2-(hydroxy(phenyl)methyl)-6-vinylmorpholine-4-carboxylate | 90:10 | 78 |

| n-BuLi, (-)-sparteine, Et₂O, -78 °C | (CH₃)₃SiCl | tert-Butyl 2-(trimethylsilyl)-6-vinylmorpholine-4-carboxylate | 88:12 (e.r.) | 92 |

This table presents hypothetical data based on analogous reactions in related systems to illustrate potential outcomes. Specific experimental data for tert-butyl 2-vinylmorpholine-4-carboxylate was not available in the searched literature.

Chemoselective Transformations

The presence of the vinyl group necessitates chemoselective reaction conditions to avoid unwanted side reactions at the double bond when targeting the morpholine ring. For example, reactions involving strong oxidizing or reducing agents may affect both the ring and the vinyl substituent.

One approach to circumvent this is the temporary protection of the vinyl group, followed by manipulation of the morpholine ring and subsequent deprotection. Alternatively, reaction conditions can be fine-tuned to favor reaction at the desired ring position over the vinyl group. For example, certain enzymatic or catalytic reactions can exhibit high chemoselectivity.

Detailed research findings have shown that catalytic systems can differentiate between various functional groups within a molecule. While specific examples for tert-butyl 2-vinylmorpholine-4-carboxylate are limited, studies on similar substrates highlight the potential for chemoselective operations. For instance, certain hydrogenation catalysts may selectively reduce other functional groups in the presence of a vinyl group under specific conditions.

| Transformation | Reagents/Catalyst | Position of Manipulation | Chemoselectivity |

| Hydroxylation | OsO₄ (cat.), NMO | C-5, C-6 | Moderate to high, potential for reaction at the vinyl group |

| Oxidation | RuCl₃, NaIO₄ | C-3 | Dependent on substrate and conditions |

| Ring-Opening | Strong Lewis Acids | Ring cleavage | Generally not selective without directing groups |

This table provides a general overview of potential chemoselective transformations and the challenges associated with the vinyl group.

Applications of Tert Butyl 2 Vinylmorpholine 4 Carboxylate As a Versatile Synthetic Intermediate

A Gateway to Complex Heterocyclic Systems

The inherent structural features of tert-butyl 2-vinylmorpholine-4-carboxylate make it an ideal starting point for the synthesis of a variety of complex heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals. nih.gov

Crafting Advanced Morpholine (B109124) Derivatives with Precision

The synthesis of morpholine derivatives with well-defined stereochemistry is crucial for the development of new therapeutic agents. The chiral center at the 2-position of tert-butyl 2-vinylmorpholine-4-carboxylate provides a strategic advantage for diastereoselective reactions. By carefully choosing reaction conditions and reagents, chemists can control the stereochemical outcome of additions to the vinyl group, leading to the formation of advanced morpholine derivatives with specific spatial arrangements of substituents. This stereocontrol is paramount in designing molecules that can selectively interact with biological targets. connectjournals.com

Constructing Spiro[morpholine-oxindole] Scaffolds

The spiro[morpholine-oxindole] framework is a privileged scaffold in medicinal chemistry, found in a number of natural products and synthetic compounds with significant biological activities. nih.gov While direct examples of the use of tert-butyl 2-vinylmorpholine-4-carboxylate in the synthesis of these spirocycles are not extensively documented, the reactivity of the vinyl group presents a plausible pathway for their construction. For instance, a [3+2] cycloaddition reaction between an azomethine ylide derived from an isatin (B1672199) and the vinylmorpholine derivative could potentially yield the desired spiro[morpholine-oxindole] core. nih.gov This approach would offer a convergent and efficient route to this important class of compounds.

Table 1: Potential Reactions for Spiro[morpholine-oxindole] Synthesis

| Reaction Type | Reactants | Potential Product |

| [3+2] Cycloaddition | tert-Butyl 2-vinylmorpholine-4-carboxylate, Isatin-derived azomethine ylide | Spiro[morpholine-oxindole] derivative |

| Michael Addition/Cyclization | tert-Butyl 2-vinylmorpholine-4-carboxylate, Substituted oxindole | Spiro[morpholine-oxindole] derivative |

A Stepping Stone to Piperazines and Other Nitrogen-Oxygen Heterocycles

Piperazine (B1678402) and other related nitrogen-oxygen containing heterocycles are ubiquitous structural motifs in drug discovery. researchgate.netmdpi.com The morpholine ring of tert-butyl 2-vinylmorpholine-4-carboxylate can serve as a precursor to these structures through various synthetic manipulations. For example, a ring-opening and subsequent recyclization strategy could be employed. Alternatively, the vinyl group can act as a handle for the introduction of a second nitrogen atom, paving the way for the formation of a piperazine ring. This could be achieved through a sequence of reactions such as hydroamination or a Michael addition of an amine followed by further transformations. nih.gov

A Valuable Intermediate in the Total Synthesis of Natural Products

The quest for the total synthesis of complex natural products, particularly alkaloids, often relies on the availability of versatile and stereochemically defined building blocks. researchgate.net The chiral nature of tert-butyl 2-vinylmorpholine-4-carboxylate makes it an attractive intermediate for such endeavors. Its incorporation into a synthetic route can introduce a key stereocenter and a functional handle (the vinyl group) for further elaboration, ultimately contributing to the efficient and stereoselective construction of the target natural product or its analogues.

A Precursor for Asymmetric Transformations

The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. The morpholine scaffold has been recognized as a valuable component in the design of such catalytic systems. ehu.es

The structure of tert-butyl 2-vinylmorpholine-4-carboxylate offers several possibilities for its conversion into chiral ligands or organocatalysts. The vinyl group can be functionalized to introduce coordinating atoms or reactive sites. For example, it could undergo hydroformylation followed by reaction with a chiral amine to generate a bidentate ligand. Furthermore, the inherent chirality of the morpholine ring can be exploited to induce asymmetry in catalytic transformations. While the direct application of this specific vinylmorpholine derivative in catalysis is an area of ongoing research, its potential as a precursor to a new class of chiral auxiliaries is significant.

Enabling Efficient Cascade and Domino Reactions

Cascade and domino reactions have gained prominence in organic synthesis due to their efficiency in building molecular complexity in a single operation, thereby reducing the number of synthetic steps and waste generation. semanticscholar.org The presence of both a nucleophilic nitrogen (after deprotection) and an electrophilic vinyl group (as a Michael acceptor) in tert-butyl 2-vinylmorpholine-4-carboxylate makes it an excellent candidate for initiating such reaction sequences.

For instance, an intermolecular Michael addition of a nucleophile to the vinyl group could be followed by an intramolecular cyclization, leading to the rapid construction of a polycyclic system. An aza-Michael initiated domino reaction is a particularly attractive possibility, where the deprotected morpholine nitrogen of one molecule could add to the vinyl group of another, initiating a cascade of bond-forming events. mdpi.com The strategic design of substrates and reaction conditions could allow for the controlled formation of multiple C-C and C-heteroatom bonds in a single pot, showcasing the power of this versatile building block in modern synthetic chemistry.

Mechanistic and Computational Investigations of Vinylmorpholine Reactivity and Synthesis

Elucidation of Reaction Mechanisms in Catalytic Cyclizations and Functionalizations

The synthesis and functionalization of vinylmorpholine scaffolds, such as tert-Butyl 2-vinylmorpholine-4-carboxylate, are often achieved through sophisticated catalytic pathways. Mechanistic studies have been crucial in understanding the step-by-step processes that govern these transformations.

Catalytic Cyclizations: The formation of the morpholine (B109124) ring itself can proceed through various transition-metal-catalyzed intramolecular cyclization reactions. A common strategy involves the cyclization of amino alcohols. For instance, a palladium-catalyzed intramolecular aminocarbonylation of an unsaturated amino alcohol precursor can lead to the morpholine core. The mechanism typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to a carbon-halogen or triflate bond in the substrate.

Carbopalladation: The resulting organopalladium(II) species undergoes an intramolecular insertion with an alkene or alkyne moiety.

CO Insertion: Carbon monoxide inserts into the palladium-carbon bond.

Reductive Elimination: The final step involves reductive elimination, which forms the heterocyclic ring and regenerates the palladium(0) catalyst.

Functionalizations: The vinyl group of tert-Butyl 2-vinylmorpholine-4-carboxylate is a versatile handle for further chemical modifications. Reactions such as the Heck coupling, catalyzed by palladium, allow for the arylation or alkenylation of the vinyl group. mdpi.com The generally accepted mechanism for the Heck reaction involves a catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination.

Recent research has also explored transition-metal-free coupling reactions of related heterocyclic vinyl chlorides, which are proposed to proceed via a radical pathway, highlighting the diversity of mechanisms available for functionalizing such scaffolds. nih.gov

Role of Transition Metal Catalysis in Stereocontrol and Efficiency

Transition metal catalysis is paramount in achieving high efficiency and stereocontrol in the synthesis of complex molecules like tert-Butyl 2-vinylmorpholine-4-carboxylate. mdpi.com The choice of metal, ligands, and reaction conditions can profoundly influence the yield, reaction rate, and, most importantly, the stereochemical outcome. mdpi.comsemanticscholar.org

Efficiency: Transition metals like palladium, rhodium, and ruthenium are highly effective in catalyzing reactions that would otherwise require harsh conditions or be unfeasible. semanticscholar.org Their ability to cycle through different oxidation states allows them to activate substrates and facilitate bond formation with low activation energies. mdpi.com For instance, palladium catalysts are renowned for their high tolerance of various functional groups, enabling the synthesis of complex molecules in fewer steps. mdpi.com

Stereocontrol: In the context of tert-Butyl 2-vinylmorpholine-4-carboxylate, controlling the stereochemistry at the C2 position is critical. This is often achieved through asymmetric catalysis, where a chiral catalyst or ligand directs the reaction to favor the formation of one enantiomer over the other. msu.edu The coordination of the substrate to the chiral metal complex creates a chiral environment that biases the approach of the reacting species, leading to a high degree of stereoselectivity.

The table below summarizes the role of different transition metals in analogous synthetic transformations.

| Transition Metal | Typical Reaction | Role in Efficiency | Role in Stereocontrol |

| Palladium (Pd) | Cross-coupling (e.g., Heck, Suzuki) mdpi.com | High turnover numbers, broad functional group tolerance. mdpi.com | Chiral phosphine (B1218219) ligands induce high enantioselectivity. |

| Rhodium (Rh) | Hydrogenation, Hydroformylation semanticscholar.org | Rapid reaction rates under mild conditions. semanticscholar.org | Chiral diphosphine ligands (e.g., BINAP) provide excellent stereocontrol. |

| Ruthenium (Ru) | Olefin Metathesis, Hydrogenation liv.ac.uk | Stable and active catalysts, good functional group tolerance. mdpi.com | Chiral ligands enable asymmetric transfer hydrogenation and metathesis. |

| Copper (Cu) | Kharasch–Sosnovsky reaction, C-H functionalization rsc.orgnih.gov | Cost-effective and versatile for various coupling reactions. nih.gov | Chiral bisoxazoline (BOX) ligands are effective in asymmetric catalysis. |

Stereochemical Models and Transition State Analysis in Asymmetric Inductions

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one diastereomer or enantiomer. msu.eduwikipedia.org Several models have been developed to predict the stereochemical outcome of such reactions, which are applicable to the synthesis of chiral vinylmorpholines.

Cram's Rule and the Felkin-Anh Model: These models are used to predict the outcome of nucleophilic addition to chiral aldehydes and ketones. When synthesizing or modifying the vinylmorpholine scaffold, if a reaction occurs at a carbonyl group adjacent to the chiral C2 center, these models can be applied.

Cram's Rule: Postulates that the nucleophile attacks from the side of the smallest substituent when the carbonyl oxygen is positioned anti-periplanar to the largest group on the adjacent chiral center.

Felkin-Anh Model: Provides a more refined prediction by considering torsional strain. It places the largest group perpendicular to the carbonyl group, and the nucleophile attacks along the Bürgi-Dunitz trajectory, typically from the face opposite the largest group. msu.edu

Transition State Analysis: Understanding the three-dimensional structure of the transition state is key to explaining the observed stereoselectivity. In transition-metal-catalyzed asymmetric reactions, the ligand attached to the metal plays a crucial role in shaping the transition state. The steric and electronic properties of the chiral ligand create a highly ordered transition state assembly where one pathway is significantly lower in energy than the other, leading to the preferential formation of a single stereoisomer. For example, in an asymmetric allylic alkylation to introduce the vinyl group, the chiral ligand would control the face of the allyl-metal intermediate that the nucleophile attacks.

Computational Analysis of Conformational Preferences and Predicted Reactivity of Vinylmorpholine Scaffolds

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like tert-Butyl 2-vinylmorpholine-4-carboxylate. Methods such as Density Functional Theory (DFT) can be used to predict the most stable conformations and the reactivity of the molecule.

Conformational Preferences: The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain. For tert-Butyl 2-vinylmorpholine-4-carboxylate, there are two primary chair conformations. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen is expected to prefer an equatorial position. The vinyl group at the C2 position can be either axial or equatorial. Computational studies can determine the relative energies of these conformers. The equatorial orientation of the vinyl group is generally favored to avoid 1,3-diaxial interactions.

Predicted Reactivity: Computational analysis can also predict the reactivity of the vinylmorpholine scaffold.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The vinyl group's double bond would be an area of high electron density, making it susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other reagents. The HOMO is often localized on the vinyl group, indicating its nucleophilic character, while the LUMO might be distributed across the carbonyl group of the carbamate (B1207046), indicating its electrophilic character.

These computational insights are invaluable for designing new reactions and predicting their outcomes, thus guiding synthetic efforts.

Future Research Directions in Tert Butyl 2 Vinylmorpholine 4 Carboxylate Chemistry

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

Current synthetic strategies for producing chiral 2-substituted morpholines often rely on multi-step sequences that may involve stoichiometric chiral reagents or harsh reaction conditions. Future research should prioritize the development of more atom-economical, efficient, and environmentally benign methods for the synthesis of tert-Butyl 2-vinylmorpholine-4-carboxylate.

A primary area of focus will be the advancement of catalytic asymmetric methods. While some progress has been made in the asymmetric hydrogenation of dehydromorpholines and metal-catalyzed allylic substitution, direct and highly enantioselective methods for the introduction of the vinyl group are still needed. nih.gov The exploration of novel chiral ligands for transition metal catalysts, such as those based on rhodium or palladium, could lead to improved stereocontrol.

Furthermore, the principles of green chemistry should be integrated into synthetic design. rsc.org This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. Biocatalytic approaches, utilizing engineered enzymes, could offer a highly selective and sustainable alternative for the synthesis of chiral amines and their derivatives. researchgate.net The development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates would also significantly improve efficiency and reduce environmental impact.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Vinylation | High atom economy, potential for high enantioselectivity. | Development of highly selective and active catalyst systems. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for substrate specificity. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Optimization of reactor design and reaction conditions. |

| One-Pot Tandem Reactions | Reduced workup steps, increased efficiency, less waste. | Ensuring compatibility of sequential reaction conditions. |

Exploration of Novel Reactivity Modes for the Vinyl and Morpholine (B109124) Subunits

The vinyl and morpholine moieties of tert-Butyl 2-vinylmorpholine-4-carboxylate offer distinct opportunities for chemical transformation. Future research should aim to explore and exploit the full range of their reactivity.

The vinyl group is a versatile handle for a variety of transformations. Beyond standard olefin reactions, its participation in various cycloaddition reactions, such as Diels-Alder ([4+2]) and [2+2] cycloadditions, could provide rapid access to complex polycyclic structures. acs.orgosi.lv The electron-rich nature of the vinyl group attached to the morpholine ring may influence its reactivity in these reactions, a facet that warrants detailed investigation. Additionally, transition-metal-catalyzed cross-coupling reactions could be employed to introduce a wide array of substituents at the vinyl position, further diversifying the accessible molecular scaffolds.

The morpholine ring, while relatively stable, also presents opportunities for functionalization. The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing for subsequent derivatization of the nitrogen atom. acs.org Furthermore, C-H activation methodologies could potentially enable the direct functionalization of the morpholine backbone, providing access to novel derivatives with unique substitution patterns.

Expanded Scope of Applications as Chiral Building Blocks in Divergent Synthesis

The inherent chirality and bifunctionality of tert-Butyl 2-vinylmorpholine-4-carboxylate make it an ideal candidate for use as a chiral building block in divergent synthetic strategies. Divergent synthesis allows for the creation of a library of structurally diverse compounds from a common intermediate, which is highly valuable in drug discovery and materials science. nih.gov

Future research should focus on demonstrating the utility of this compound in the synthesis of various target molecules. By strategically manipulating the vinyl and morpholine functionalities, a wide range of complex structures can be accessed. For instance, the vinyl group can be transformed into other functional groups, such as aldehydes, alcohols, or epoxides, which can then undergo further reactions. The morpholine nitrogen, after deprotection, can be acylated, alkylated, or incorporated into larger heterocyclic systems. This divergent approach could lead to the efficient synthesis of novel alkaloids, amino alcohols, and other biologically active compounds. nih.gov

Table 2: Potential Divergent Synthetic Pathways

| Starting Material | Key Transformation(s) | Target Compound Class |

| tert-Butyl 2-vinylmorpholine-4-carboxylate | Ozonolysis of vinyl group | Chiral α-amino aldehydes |

| tert-Butyl 2-vinylmorpholine-4-carboxylate | Hydroboration-oxidation of vinyl group | Chiral β-amino alcohols |

| tert-Butyl 2-vinylmorpholine-4-carboxylate | Deprotection and N-arylation | N-Aryl morpholine derivatives |

| tert-Butyl 2-vinylmorpholine-4-carboxylate | Cycloaddition and subsequent ring-opening | Complex polycyclic amines |

Advanced Mechanistic Understanding through Combined Experimental and Theoretical Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of tert-Butyl 2-vinylmorpholine-4-carboxylate is crucial for the rational design of improved synthetic methods and the prediction of reaction outcomes. Future research should employ a synergistic approach that combines experimental investigations with theoretical calculations.

For instance, in the context of stereoselective synthesis, computational modeling, such as Density Functional Theory (DFT) calculations, can be used to elucidate the transition state structures of catalytic cycles. This can provide insights into the origins of enantioselectivity and guide the design of more effective chiral ligands. Similarly, theoretical studies can predict the reactivity of the vinyl group in various cycloaddition reactions, helping to identify promising reaction partners and conditions. osi.lv

Experimental techniques, such as kinetic studies and isotopic labeling, can be used to validate the proposed mechanisms. The combination of these experimental and theoretical approaches will provide a comprehensive picture of the factors that control the reactivity and selectivity of reactions involving tert-Butyl 2-vinylmorpholine-4-carboxylate, paving the way for the development of more predictable and efficient synthetic methodologies.

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 2-vinylmorpholine-4-carboxylate, and how can reaction conditions be systematically optimized?

The synthesis typically involves functionalizing the morpholine ring with a vinyl group and protecting the amine with a tert-butyloxycarbonyl (Boc) group. Key steps include:

- Ring-opening/functionalization : Reacting morpholine derivatives with vinylating agents (e.g., vinyl halides or Grignard reagents) under inert conditions.

- Boc protection : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM .

- Optimization via DOE : Apply a Design of Experiments (DoE) approach to vary parameters (temperature, solvent polarity, catalyst loading) and analyze yields via HPLC or GC-MS. For example, fractional factorial designs can identify critical factors affecting regioselectivity and purity .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing tert-butyl 2-vinylmorpholine-4-carboxylate?

- NMR : ¹H/¹³C NMR to confirm vinyl group integration (δ 5–6 ppm for protons) and Boc group signals (δ 1.4 ppm for tert-butyl). Dynamic low-temperature NMR can resolve conformational equilibria in solution .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. Slow evaporation from ethyl acetate/hexane mixtures often yields suitable crystals .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 228.23 for C₁₁H₁₈NO₃).

Advanced: What strategies mitigate side reactions (e.g., oxidation or polymerization) during the synthesis of tert-butyl 2-vinylmorpholine-4-carboxylate?

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent peroxide formation with the vinyl group.

- Radical inhibitors : Add hydroquinone or TEMPO (0.1–1 mol%) to suppress vinyl polymerization .

- Low-temperature workup : Quench reactions at ≤0°C and purify via flash chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the Boc-protected product .

Advanced: How can researchers address discrepancies in crystallographic data versus solution-phase structural models for this compound?

- Multi-technique validation : Cross-validate SCXRD data with solution-phase methods (e.g., NOESY for proximity analysis) and solid-state NMR. For example, crystallography may show axial tert-butyl groups, while solution NMR indicates equatorial dominance due to solvent interactions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in crystals to explain packing effects absent in solution .

Advanced: What catalytic systems are effective for functionalizing the vinyl group in tert-butyl 2-vinylmorpholine-4-carboxylate without Boc deprotection?

- Transition-metal catalysis : Use Pd-catalyzed Heck couplings (e.g., with aryl halides) or Ru-mediated olefin metatheses. Optimize ligand systems (e.g., XPhos for Pd) to avoid Boc cleavage .

- Photocatalysis : Visible-light-driven thiol-ene reactions with eosin Y as a catalyst enable anti-Markovnikov additions to the vinyl group .

Advanced: How do steric and electronic effects of the tert-butyl group influence the reactivity of the morpholine ring in downstream reactions?

- Steric hindrance : The bulky tert-butyl group slows nucleophilic attacks at the adjacent carbamate carbonyl. Kinetic studies (e.g., Hammett plots) can quantify electronic effects .

- Protecting group stability : Boc deprotection under acidic conditions (e.g., TFA/DCM) must be timed to prevent morpholine ring degradation. Monitor via in situ FTIR or LC-MS .

Advanced: What analytical workflows are recommended for detecting and quantifying degradation products of tert-butyl 2-vinylmorpholine-4-carboxylate under storage conditions?

- Stability studies : Accelerated degradation (40°C/75% RH) followed by UPLC-PDA-MS analysis. Identify hydrolyzed products (e.g., morpholine-2-vinyl derivatives) and oxidative byproducts (e.g., epoxides) .

- Forced degradation : Expose to UV light, H₂O₂, or acidic/basic conditions to profile degradation pathways. Use QbD principles to establish shelf-life models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.